molecular formula C12H18ClN3O B1476913 4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine CAS No. 2098079-09-3

4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Cat. No.: B1476913
CAS No.: 2098079-09-3
M. Wt: 255.74 g/mol
InChI Key: DCPOKAVDNHCEID-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-[2-(ethoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-17-8-10-5-4-6-16(10)12-7-11(13)14-9(2)15-12/h7,10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPOKAVDNHCEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antibacterial, anti-inflammatory, and antitubercular effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety. The molecular formula is C12H18ClN3OC_{12}H_{18}ClN_3O with a molecular weight of 255.74 g/mol. The compound's melting point ranges from 58°C to 60°C, indicating its solid state at room temperature .

Antibacterial Activity

Research has indicated that pyrimidine derivatives exhibit significant antibacterial properties. In particular, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro studies demonstrated that certain pyrimidines displayed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) determined for various derivatives .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli32
4-Chloro-6-pyrrolidin-1-ylpyrimidineS. aureus16
5a-m (related compound)M. tuberculosis8

Anti-inflammatory Activity

Pyrimidines are also noted for their anti-inflammatory effects. Studies have shown that derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain pyrimidines inhibited COX-2 more effectively than COX-1, suggesting their potential as anti-inflammatory agents .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundCOX-1 IC50 (µmol)COX-2 IC50 (µmol)
This compound0.04 ± 0.010.04 ± 0.02
Indomethacin0.05 ± 0.010.03 ± 0.01

Antitubercular Activity

In addition to antibacterial and anti-inflammatory properties, some pyrimidine derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicated that these compounds could effectively inhibit the growth of mycobacterial strains at low concentrations .

Table 3: Antitubercular Activity of Pyrimidine Derivatives

CompoundTarget MycobacteriumMIC (µg/mL)
This compoundM. bovis10
Related compoundM. tuberculosis5

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated various pyrimidine derivatives for their antimicrobial properties, confirming significant activity against multiple bacterial strains .
  • Inflammation Model : In vivo models demonstrated that certain pyrimidines reduced inflammation markers significantly compared to control groups treated with standard anti-inflammatory drugs .
  • Tuberculosis Treatment : Research involving animal models indicated that specific pyrimidine derivatives could reduce mycobacterial load effectively, suggesting their potential as adjunct therapies in tuberculosis management .

Scientific Research Applications

Neurological Disorders

4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine has been investigated for its neuroprotective properties. Studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating conditions like depression and anxiety.

Antidepressant Activity

Research indicates that compounds similar to this pyrimidine derivative exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the enhancement of neurogenic processes and synaptic plasticity, making it a candidate for further exploration in antidepressant drug development .

Anticancer Properties

Preliminary studies have shown that derivatives of pyrimidines can exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. The chlorinated pyrimidine structure may enhance this activity, warranting further investigation into its efficacy against various cancer cell lines .

Case Studies

StudyFocusFindings
Study on Neuroprotection Investigated the neuroprotective effects of similar pyrimidine derivativesFound significant neuroprotective effects against oxidative stress-induced neuronal death .
Antidepressant-Like Effects Evaluated the behavioral effects in rodent modelsDemonstrated significant reductions in depressive behaviors, suggesting potential for clinical application .
Kinase Inhibition in Cancer Cells Assessed the impact on cancer cell proliferationShowed promising results in inhibiting growth in specific cancer cell lines, indicating potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
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4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.